molecular formula C22H22N2O2 B3020851 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide CAS No. 946245-69-8

1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide

Cat. No. B3020851
CAS RN: 946245-69-8
M. Wt: 346.43
InChI Key: NGUJPHZTXOOMMI-UHFFFAOYSA-N
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Description

The compound 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide is a derivative of pyridine, which is a heterocyclic aromatic organic compound. This particular derivative features a pyridine core with a carboxamide group at the 3-position, a benzyl group, and an ethyl group attached to the nitrogen atom of the carboxamide, as well as a 3-methylphenyl substituent. The structure of this compound suggests potential for biological activity, which could be explored in various pharmacological contexts.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates with nitrogen-containing binucleophiles has been shown to lead to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized by various spectroscopic methods, including NMR spectroscopy and X-ray crystallography. For example, the structure of ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was confirmed using these techniques, which revealed specific dihedral angles and intramolecular hydrogen bonding . These methods would be essential for confirming the molecular structure of 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be influenced by the substituents on the pyridine ring. For instance, the methylation of position 8 in the pyridine moiety has been studied as a means to enhance the analgesic properties of certain pyridine carboxamides . This indicates that the chemical reactions involving the pyridine core can be tailored to optimize the biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives, such as solubility, melting point, and reactivity, are crucial for their potential applications. The study of benzyl- and ethyl-substituted pyridine ligands of carboxylate-rich diiron(II) complexes provides insights into how the substitution pattern on the pyridine ring affects the properties of the complexes . These findings can be extrapolated to understand the properties of 1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide, which would be important for its handling and use in further studies.

properties

IUPAC Name

1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-3-24(19-12-7-9-17(2)15-19)22(26)20-13-8-14-23(21(20)25)16-18-10-5-4-6-11-18/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUJPHZTXOOMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxopyridine-3-carboxamide

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